1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromen-6-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a hydroxyl group, a methyl group, and a tetrahydrobenzo[c]chromen-6-one core, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with iron (iii) ions .
Mode of Action
It has been suggested that similar compounds act as on-off selective fluorescent sensors for iron (iii) under in vitro and ex vivo conditions .
Result of Action
Similar compounds have been shown to act as selective sensors for iron (iii), suggesting potential applications in fluorescence assays .
Action Environment
It is known that the compound’s physical properties, such as density and boiling point, can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, such as urolithins, have various biological activities including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and antiaging properties .
Cellular Effects
It has been found that similar compounds, such as urolithins, show great potential in the treatment of progressive neurodegenerative diseases .
Molecular Mechanism
It has been found that similar compounds, such as urolithins, can inhibit phosphodiesterase II (PDE2) .
Metabolic Pathways
It has been found that similar compounds, such as urolithins, are derived from the metabolism of EA through tannolactone ring and dihydroxylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of acetophenones and coumarin derivatives, which undergo cyclization in the presence of catalysts such as phosphorus oxychloride . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can improve the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Comparison with Similar Compounds
1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound lacks the methyl group, which may affect its biological activity and chemical reactivity.
3-hydroxy-6H-benzo[c]chromen-6-one: This compound lacks the tetrahydro structure, which may influence its stability and solubility.
Properties
IUPAC Name |
1-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8-6-11(15)13-9-4-2-3-5-10(9)14(16)17-12(13)7-8/h6-7,15H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIMSUNJCRGFPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(CCCC3)C(=O)OC2=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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